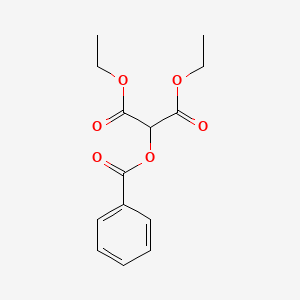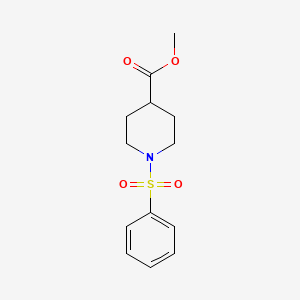
3-(2-ETHOXYETHOXY)PROPYLAMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-ETHOXYETHOXY)PROPYLAMINE is an organic compound with the molecular formula C7H17NO2. It is a primary aliphatic amine characterized by the presence of an ethoxyethoxy group attached to the propanamine backbone.
Preparation Methods
The synthesis of 3-(2-ETHOXYETHOXY)PROPYLAMINE typically involves the reaction of 3-chloropropan-1-amine with ethylene glycol monoethyl ether under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atom is replaced by the ethoxyethoxy group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
3-(2-ETHOXYETHOXY)PROPYLAMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or amides. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into simpler amines or alcohols. Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule. Reagents like alkyl halides and acyl chlorides are commonly employed.
Condensation: The compound can participate in condensation reactions to form larger molecules, often using reagents like aldehydes or ketones.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield carboxylic acids, while reduction with lithium aluminum hydride can produce primary amines .
Scientific Research Applications
3-(2-ETHOXYETHOXY)PROPYLAMINE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of surfactants, emulsifiers, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(2-ETHOXYETHOXY)PROPYLAMINE involves its interaction with various molecular targets. As a primary amine, it can act as a nucleophile, participating in reactions with electrophiles. The ethoxyethoxy group enhances its solubility and reactivity, allowing it to interact with a wide range of substrates. The compound may also influence biological pathways by binding to specific receptors or enzymes, modulating their activity .
Comparison with Similar Compounds
3-(2-ETHOXYETHOXY)PROPYLAMINE can be compared with other similar compounds such as:
3-(2-ethylhexoxy)propan-1-amine: This compound has a similar structure but with an ethylhexyl group instead of an ethoxyethoxy group.
3-Ethoxypropylamine: This compound lacks the additional ethoxy group, resulting in different reactivity and solubility characteristics.
N,N-Dimethyl-1-propanamine: This tertiary amine has different steric and electronic properties, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and solubility properties, making it valuable for various applications.
Properties
CAS No. |
28754-17-8 |
|---|---|
Molecular Formula |
C7H17NO2 |
Molecular Weight |
147.22 g/mol |
IUPAC Name |
3-(2-ethoxyethoxy)propan-1-amine |
InChI |
InChI=1S/C7H17NO2/c1-2-9-6-7-10-5-3-4-8/h2-8H2,1H3 |
InChI Key |
MNEXQJIOTUAEPH-UHFFFAOYSA-N |
SMILES |
CCOCCOCCCN |
Canonical SMILES |
CCOCCOCCCN |
Key on ui other cas no. |
28754-17-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















